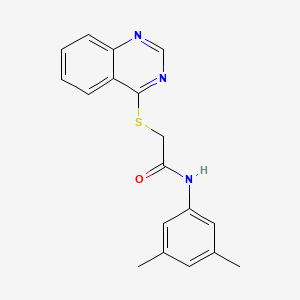

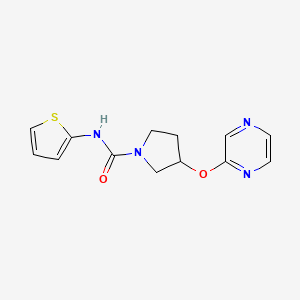

N-(3,5-二甲苯基)-2-(喹唑啉-4-硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as Anticancer and Antimicrobial Agents

The research on N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides has shown significant promise in the medical field due to their potential anticancer and antimicrobial properties. The study involved the synthesis of these compounds using the potassium salt of tetrazolo[1,5-c]quinazolin-5-thion, which was then alkylated by N-aryl(benzyl,heteryl)acetamides. The structures of the newly synthesized compounds were confirmed through various spectral methods including FT-IR, LC–MS, 1H NMR, and elemental analysis. The compounds were initially tested for cytotoxicity using bioluminescence inhibition against Photobacterium leiognathi Sh1. Subsequent antibacterial and antifungal screenings revealed that certain compounds exhibited activity against pathogens such as Klebsiella pneumoniae. The US National Cancer Institute selected 19 compounds for further testing, which showed that some compounds, particularly N-(6-methylbenzo[d]thiazol-2-yl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamide, demonstrated high growth inhibition rates in various human tumor cell lines. In silico molecular docking studies suggested that these compounds have an affinity for the epidermal growth factor receptor (EGFR), which is a significant target in cancer therapy .

Synthesis and Characterization of Novel N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides

In the quest for new antimicrobial agents, novel N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides were synthesized and characterized. The structural evaluation was performed using spectral data from LC-MS, IR, 1H-NMR, and elemental analysis. These compounds were tested for their antimicrobial activity against a range of bacterial and fungal pathogens. The study found that N-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide showed significant inhibition zones against Staphylococcus aureus and Enterococcus faecalis, and another compound was effective against Escherichia coli. The research also included in silico molecular docking to suggest possible mechanisms of action by targeting specific enzymes in the pathogens. Additionally, a quantitative structure–activity relationship (QSAR) model was developed to predict antimicrobial activity .

Comprehensive Analysis

The studies on N-aryl(benzyl,heteryl)-2-(quinazolin-ylthio)acetamides have provided valuable insights into their potential as anticancer and antimicrobial agents. The synthesis of these compounds has been well-characterized, and their molecular structures have been confirmed through various analytical techniques. The chemical reactions involved in their synthesis, such as alkylation, have been successful in producing a range of compounds with varying biological activities. The physical and chemical properties of these compounds, inferred from their molecular structures, contribute to their interaction with biological targets such as EGFR and bacterial enzymes. The analysis of these studies indicates that these compounds hold significant promise for the development of new therapeutic agents, with some compounds already showing efficacy in inhibiting the growth of cancer cells and microbial pathogens. The use of molecular docking and QSAR studies further enhances the understanding of their mechanisms of action and aids in the prediction of their activity, which is crucial for the advancement of medicinal chemistry and drug development .

科学研究应用

抗癌应用

喹唑啉酮衍生物(包括与N-(3,5-二甲苯基)-2-(喹唑啉-4-硫代)乙酰胺密切相关的化合物)已被广泛研究其潜在的抗肿瘤活性。这些化合物对各种癌细胞系(包括CNS、肾、乳腺和白血病细胞系)表现出广谱抗肿瘤效率。例如,发现某些衍生物的效力几乎是阳性对照5-FU的1.5-3.0倍,对肾、结肠、非小细胞肺、乳腺、卵巢和黑色素瘤癌类型显示出显着的生长抑制活性。分子对接研究表明,这些化合物通过与EGFR-TK或B-RAF激酶的ATP结合位点相互作用来抑制肿瘤生长,表明其机制与已知的抗癌剂如厄洛替尼和PLX4032类似 (Ibrahim A. Al-Suwaidan等人,2016); (M. Mohamed等人,2016)。

抗惊厥应用

还对相关化合物的抗惊厥活性进行了研究,重点关注它们对GABA能生物靶标的亲和力和预防癫痫发作的有效性。虽然一些研究报告了在体内证明显着抗惊厥活性的成功有限,但这些研究有助于理解药效团在抗惊厥作用中的作用,并为优化化合物以获得更好的治疗效果提供了见解 (Wassim El Kayal等人,2022)。

抗菌和抗组胺应用

此外,这些喹唑啉酮衍生物已显示出作为抗菌剂的潜力。一些合成的化合物表现出良好的抗菌活性,特别是对细菌菌株有效。这表明它们在解决传染病和促进新抗菌药物开发方面的潜力。此外,某些衍生物已对其H1-抗组胺活性进行了评估,表明在动物模型中对组胺诱导的支气管痉挛具有显着的保护作用。这些发现为开发具有最小镇静作用的新型抗组胺剂指出了一个有希望的方向 (V. Alagarsamy等人,2014)。

属性

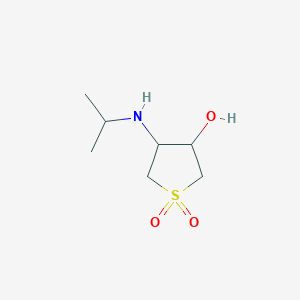

IUPAC Name |

N-(3,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-7-13(2)9-14(8-12)21-17(22)10-23-18-15-5-3-4-6-16(15)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZZUBDAZJGPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)

![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)